![molecular formula C17H12O4 B2356294 2-[hydroxy(4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione CAS No. 860784-13-0](/img/structure/B2356294.png)
2-[hydroxy(4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Hydroxy(4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione, also known as 2-hydroxy-4-methoxyindene-1,3-dione or HMID, is a small molecule with a wide range of potential applications in scientific research. HMID is a member of the indene family, which are aromatic compounds that are composed of two fused rings. HMID has been studied for its potential to act as a radical scavenger, antioxidant, and anti-inflammatory agent.
Aplicaciones Científicas De Investigación
Photoreorganization and Stereoselective Synthesis
Photoreorganization of related compounds, specifically 2-alkoxy-2-(4′-methoxyphenyl)-1H-indene-1,3(2H)-diones, in anhydrous acetone leads to the exclusive formation of Z-3-alkoxy-3-[(4′-methoxyphenyl)methylidene]-1(3H)-isobenzofuranones. This process was explored and confirmed through X-ray crystallography, highlighting the compound's utility in stereoselective synthesis (Kapoor et al., 2003).
Crystal Structure Analysis
Studies on the crystal structure of similar compounds, such as 2-hydroxy-2-(2-methyl-1H-indol-3-yl)-2H-indene-1,3-dione, reveal insights into molecular geometry and interactions. These analyses provide valuable information for understanding the physical and chemical properties of such molecules (Poorheravi et al., 2008).
Chemical Synthesis and Reactions
Research into the chemical reactions and synthesis of related compounds, like 2-Hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, offers insight into the broader chemical behavior and potential applications of 2-[hydroxy(4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione. Such studies often explore the formation of various derivatives and their properties (Pimenova et al., 2003).
Chemosensor Applications
The development of fluorescent chemosensors using similar compounds demonstrates potential applications in detecting specific ions like Cu2+. These sensors are characterized by their sensitivity and selectivity, and their properties are often studied using techniques like UV-vis, FT-IR, NMR, and fluorescence spectroscopy (Subhasri et al., 2014).
Tautomerism and Conformation Studies
Investigating the tautomerism and conformation of similar compounds, such as aryl-substituted 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones, provides valuable information on the stability and reactivity of these molecules. Understanding these aspects is crucial for their potential applications in various fields of chemistry (Cunningham et al., 1989).
Mecanismo De Acción
Target of Action
This compound is part of a class of molecules known as indole derivatives, which have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets and cause changes that can lead to various biological activities .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives, it is likely that the compound has diverse effects at the molecular and cellular level .
Propiedades
IUPAC Name |
2-[hydroxy-(4-methoxyphenyl)methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O4/c1-21-11-8-6-10(7-9-11)15(18)14-16(19)12-4-2-3-5-13(12)17(14)20/h2-9,18H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZLXEYCERATDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C2C(=O)C3=CC=CC=C3C2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[hydroxy(4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

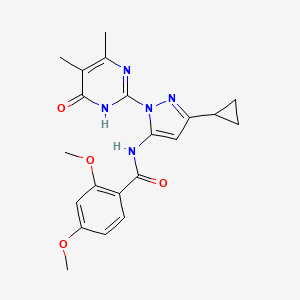

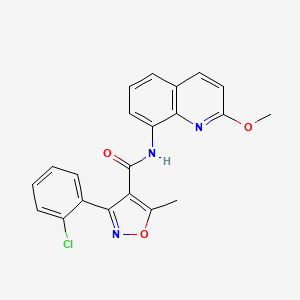
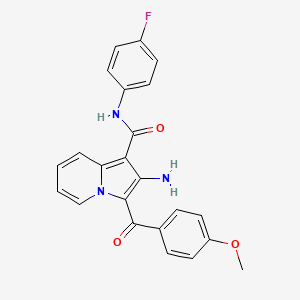
![3-Bromoimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride](/img/structure/B2356217.png)
![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide](/img/structure/B2356220.png)
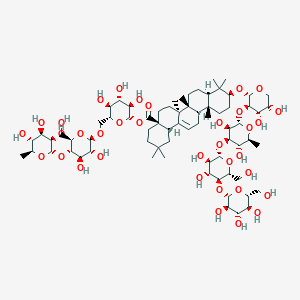
![N-(3-ethoxypropyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2356223.png)
![N-(4-chlorophenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2356226.png)
![6-Iodo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B2356228.png)
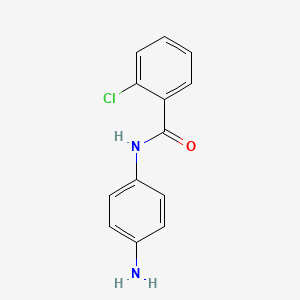
![1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-nitrophenyl)thiourea](/img/structure/B2356231.png)
![1-[(1,3-Oxazol-4-yl)methyl]-4-(trifluoromethyl)piperidine](/img/structure/B2356232.png)
![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2356233.png)